NADP nicotinamide-adenine-dinucleotide phosphate

Overview

Description

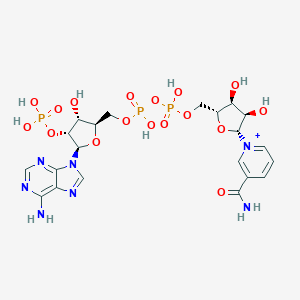

Nadp, also known as nadp+ or TPN, belongs to the class of organic compounds known as (5'->5')-dinucleotides. These are dinucleotides where the two bases are connected via a (5'->5')-phosphodiester linkage. Nadp is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Nadp has been found throughout all human tissues, and has also been primarily detected in blood. Nadp can be found anywhere throughout the human cell, such as in mitochondria, cytoplasm, peroxisome, and endoplasmic reticulum. Nadp exists in all eukaryotes, ranging from yeast to humans. In humans, nadp is involved in the azathioprine action pathway, the folate malabsorption, hereditary pathway, the doxorubicin metabolism pathway, and the lysine degradation pathway. Nadp is also involved in several metabolic disorders, some of which include the phenytoin (antiarrhythmic) action pathway, the hyperprolinemia type I pathway, the hyperornithinemia with gyrate atrophy (hoga) pathway, and glycerol kinase deficiency. Outside of the human body, nadp can be found in a number of food items such as mamey sapote, rice, cardoon, and rowanberry. This makes nadp a potential biomarker for the consumption of these food products.

NADP(+) is a NAD(P)(+) and a NADP. It has a role as a fundamental metabolite and a cofactor. It is a conjugate acid of a NADP zwitterion and a NADP(3-).

Nicotinamide adenine dinucleotide phosphate. A coenzyme composed of ribosylnicotinamide 5'-phosphate (NMN) coupled by pyrophosphate linkage to the 5'-phosphate adenosine 2',5'-bisphosphate. It serves as an electron carrier in a number of reactions, being alternately oxidized (NADP+) and reduced (NADPH). (Dorland, 27th ed)

Biological Activity

Nicotinamide-adenine-dinucleotide phosphate (NADP) is a crucial coenzyme involved in various biological processes. It exists in two forms: oxidized (NADP) and reduced (NADPH). The biological activity of NADP is primarily linked to its role in redox reactions, biosynthesis, and cellular defense mechanisms.

1. Role in Redox Reactions

NADP plays a pivotal role as an electron donor in reductive biosynthesis. In particular, NADPH is essential for anabolic reactions, including the synthesis of fatty acids and nucleic acids. It acts as a reducing agent, providing the necessary electrons to reduce various substrates during metabolic processes.

Key Functions:

- Electron Donor : NADPH donates electrons in reductive biosynthesis.

- Antioxidant Defense : It is involved in the regeneration of antioxidants, protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS) .

2. Biosynthetic Pathways

NADP is integral to several biosynthetic pathways. It facilitates the synthesis of critical biomolecules such as lipids and nucleotides.

Table 1: Key Biosynthetic Processes Involving NADP

| Biosynthetic Process | Role of NADP/NADPH |

|---|---|

| Fatty Acid Synthesis | Provides reducing power for fatty acid elongation |

| Nucleotide Synthesis | Essential for de novo synthesis of nucleotides |

| Cholesterol Biosynthesis | Acts as a reducing agent in cholesterol synthesis |

3. Cellular Defense Mechanisms

NADPH is vital for maintaining cellular redox balance and protecting against oxidative damage. It supports the function of various antioxidant enzymes, such as glutathione reductase and thioredoxin reductase.

Mechanisms:

- Regeneration of Antioxidants : NADPH regenerates reduced glutathione, a major cellular antioxidant .

- Detoxification : It participates in detoxifying harmful metabolites through the action of cytochrome P450 enzymes .

4. Case Studies on NADP Activity

Several studies have highlighted the importance of NADP in various biological contexts:

- Oxidative Stress Response : A study demonstrated that increased levels of NADPH improved cell viability under oxidative stress conditions by enhancing antioxidant defenses .

- Metabolic Health : Research indicated that measuring the levels of NADP and its reduced form can serve as indicators of cellular metabolic health, with implications for understanding diseases like diabetes and cancer .

5. Research Findings

Recent studies have expanded our understanding of NADP's biological roles:

- Metabolic Regulation : NADP levels are tightly regulated by various metabolic pathways. For instance, the expression of NAD kinase (NADK), which converts NAD to NADP, significantly influences cellular NADPH concentrations and thus affects oxidative stress responses .

- Gene Expression : NADP is involved in regulating gene expression through its role as a substrate for poly(ADP-ribose) polymerases, which modify histones and other proteins, influencing chromatin structure and gene activity .

Q & A

Q. Basic: How can researchers accurately quantify NADP/NADPH ratios in cellular systems, and what methodological pitfalls should be avoided?

Answer:

The NADP/NADPH ratio is typically quantified using enzymatic cycling assays, such as the NADP/NADPH Assay Kit (e.g., MAK038), which employs glucose dehydrogenase to amplify signals via formazan dye reduction. Key steps include:

- Rapid cell lysis to prevent redox state alterations (e.g., freeze-clamping or acid extraction) .

- Separation of NADP and NADPH using differential stability in acidic/alkaline conditions .

- Validation via parallel spectrophotometric measurements at 340 nm (NADPH absorbance) and HPLC for cross-verification .

Pitfalls: Incomplete extraction, spontaneous oxidation of NADPH, or interference from cellular thiols. Normalize results to total protein content or cell count to mitigate variability .

Q. Basic: What experimental strategies are recommended to dissect the role of NADPH in biosynthetic pathways like lipid synthesis?

Answer:

- Isotopic tracing: Use -glucose to track NADPH flux via the pentose phosphate pathway (PPP) into fatty acid synthesis .

- Pharmacological inhibition: Block PPP enzymes (e.g., glucose-6-phosphate dehydrogenase with 6-AN) to isolate NADPH contributions from alternative sources (e.g., malic enzyme or IDH1) .

- Genetic knockdowns: CRISPR/Cas9 targeting NADPH-generating enzymes (e.g., ME1 or NNT) to assess redundancy in lipid biosynthesis .

Q. Advanced: How can kinetic discrepancies in NADP-dependent enzyme assays be resolved, particularly when cofactor specificity overlaps (e.g., NAD vs. NADP)?

Answer:

- Cofactor titration: Perform assays with varying NAD/NADP concentrations (0.01–2 mM) to determine and values. Use inhibitors like adenosine diphosphate ribose to block NAD-binding pockets .

- Structural insights: Engineer chimeric enzymes (e.g., CgGapDHL36S) via site-directed mutagenesis to alter phosphate-binding residues, enhancing NADP specificity. Validate with X-ray crystallography (e.g., PDB 4ALI) .

- Cross-validation: Compare activity in knockout cell lines lacking NAD kinase (NADK), which synthesizes NADP, to confirm cofactor dependence .

Q. Advanced: What methods are used to analyze the redox coupling between NADP/NADPH and glutathione in oxidative stress models?

Answer:

- Simultaneous profiling: Couple NADP/NADPH assays with glutathione redox state measurements (GSH/GSSG) using LC-MS/MS. Use N-ethylmaleimide to prevent post-lysis thiol oxidation .

- Computational modeling: Apply metabolic flux analysis (e.g., COPASI) to predict NADPH consumption rates under ROS challenge, validated with real-time fluorescent probes (e.g., roGFP fused to glutaredoxin) .

- Dietary modulation: Induce oxidative stress in vivo via high-sucrose diets or starvation, then analyze liver NADP/NADPH ratios (equilibrium constants: M for malic enzyme) .

Q. Advanced: How can structural biology techniques resolve contradictions in NADPH-dependent enzyme mechanisms across species?

Answer:

- Comparative crystallography: Solve high-resolution structures (e.g., 2.10 Å) of bacterial FabI (PDB 4ALI) vs. human isoforms to identify NADPH-binding loop variations .

- Molecular dynamics (MD): Simulate NADPH docking in divergent enzymes (e.g., cytochrome P450 vs. thioredoxin reductase) to assess conformational flexibility and cofactor affinity .

- Phylogenetic analysis: Align NAD kinase sequences across taxa to trace evolutionary adaptations in NADP synthesis (e.g., chloroplast-specific isoforms in plants) .

Q. Advanced: What experimental designs address conflicting reports on NADPH sources in cancer vs. normal cells?

Answer:

- Single-cell metabolomics: Use Raman microscopy or FACS-sorted cells to compare PPP flux (NADPH-labeled) vs. folate cycle contributions .

- Hypoxia models: Mimic tumor microenvironments in vitro (1% O) to test NADPH shunting to NOX4 vs. reductive carboxylation .

- Transcriptomic correlation: Integrate RNA-seq data (e.g., TCGA) with NADPH enzyme activity profiles to identify context-dependent pathway dominance .

Q. Basic: What controls are essential when measuring NADPH-dependent enzyme activity in vitro?

Answer:

- Blank correction: Include reactions without substrate or enzyme to account for non-specific NADPH oxidation .

- Cofactor stability: Pre-incubate NADPH with assay buffer (pH 7.0–7.4) to confirm no auto-oxidation over time (monitor 340 nm) .

- Inhibitor controls: Use diphenyleneiodonium (DPI) for NADPH oxidase or 2-deoxyglucose for glycolysis to isolate target enzyme activity .

Q. Basic: How does the structural difference between NAD and NADP influence experimental design for cofactor specificity studies?

Answer:

- Phosphate recognition: The 2'-phosphate in NADP alters binding affinity in enzymes like glutathione reductase. Use isothermal titration calorimetry (ITC) to quantify binding energy differences .

- Kinase/phosphatase modulation: Pre-treat cells with NADK inhibitors (e.g., thionicotinamide) or overexpress NADP phosphatase to manipulate NADP/NADPH pools .

- Crystallographic validation: Compare NADP-bound vs. NAD-bound enzyme structures (e.g., CgGapDHNAD vs. CgGapDHNADP) to identify critical hydrogen-bonding residues .

Properties

CAS No. |

108125-13-9 |

|---|---|

Molecular Formula |

C15H16O |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

(3-ethylphenyl)-phenylmethanol |

InChI |

InChI=1S/C15H16O/c1-2-12-7-6-10-14(11-12)15(16)13-8-4-3-5-9-13/h3-11,15-16H,2H2,1H3 |

InChI Key |

KFJPEGRNZOBFIU-UHFFFAOYSA-N |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |

Canonical SMILES |

CCC1=CC(=CC=C1)C(C2=CC=CC=C2)O |

Key on ui other cas no. |

53-59-8 |

physical_description |

Solid |

Pictograms |

Irritant |

Synonyms |

Coenzyme II Dinucleotide Phosphate, Nicotinamide-Adenine NADP NADPH Nicotinamide Adenine Dinucleotide Phosphate Nicotinamide-Adenine Dinucleotide Phosphate Nucleotide, Triphosphopyridine Phosphate, Nicotinamide-Adenine Dinucleotide Triphosphopyridine Nucleotide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.